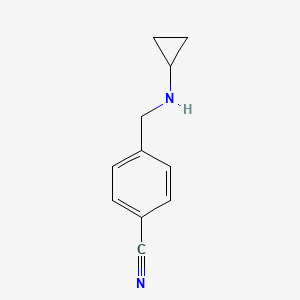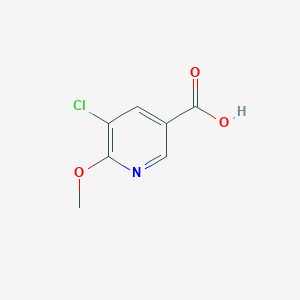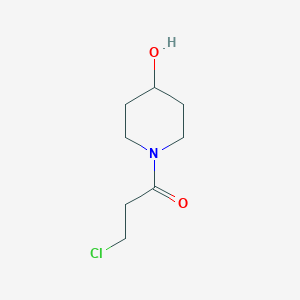![molecular formula C8H11N3O3 B1368056 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 1006470-52-5](/img/structure/B1368056.png)
4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid” is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One of the carbon atoms in the ring is substituted with a methyl group and an amino group. The amino group is further connected to a 4-oxobutanoic acid group.
Scientific Research Applications
Cancer Research
This compound is utilized in the synthesis of pyridine derivatives that act as TGF-β1 and active A signaling inhibitors . These inhibitors are crucial in cancer research as they can potentially regulate tumor growth and metastasis. Additionally, analogs of MK-2461, which inhibit the c-Met kinase , are derived from this compound, offering therapeutic avenues for cancer treatment .
Neurodegenerative Disease Studies
The compound serves as a precursor for aminopyrido-indol-carboxamides , which are explored as potential JAK2 inhibitors . JAK2 inhibitors have a role in the therapy of myeloproliferative disorders and are being studied for their potential to treat various neurodegenerative diseases due to their anti-inflammatory properties.
Drug Development for Infectious Diseases
Its derivatives are used in the development of aminothiazoles as γ-secretase modulators . γ-Secretase is an enzyme complex that is involved in the progression of Alzheimer’s disease, but it is also being researched for its role in infectious diseases, as modulating this enzyme can affect the lifecycle of certain pathogens.
Molecular Simulation Studies
Molecular simulation studies have employed this compound to justify the potent in vitro antipromastigote activity of certain derivatives, which show promise in treating leishmaniasis, a parasitic disease . The simulations help in understanding the binding affinities and interactions at the molecular level.
Chemical Synthesis
In synthetic chemistry, this compound is used for Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Enzyme Inhibition Studies
The compound is instrumental in the preparation of inhibitors for enzymes like VEGF , Aurora , and RHO (ROCK) . These enzymes are significant targets in the development of new drugs for diseases such as cancer and cardiovascular conditions.
Metabolic Pathway Research
It is also involved in the synthesis of Acetyl-CoA carboxylase inhibitors . These inhibitors are important in the study of metabolic diseases as Acetyl-CoA carboxylase plays a critical role in fatty acid metabolism.
Antimicrobial Activity
Research into antimicrobial agents has also benefited from derivatives of this compound, particularly in the synthesis of agents with antileishmanial and antimalarial activities . These studies are crucial in the fight against drug-resistant strains of malaria and leishmaniasis.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities . For instance, some pyrazole derivatives have shown cytotoxic effects on several human cell lines .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Good absorption is necessary for oral administration of related compounds .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic effects on several human cell lines , suggesting that this compound may have similar effects.
Action Environment
The storage temperature of a related compound is noted to be in a freezer , suggesting that temperature could be a significant environmental factor for this compound.
properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRLQULWIMBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207828 |
Source


|
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
CAS RN |
1006470-52-5 |
Source


|
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006470-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)



![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)





